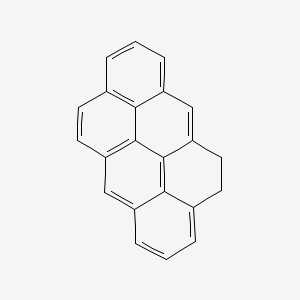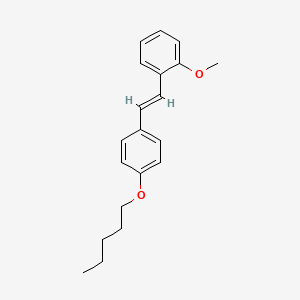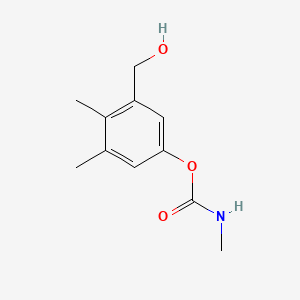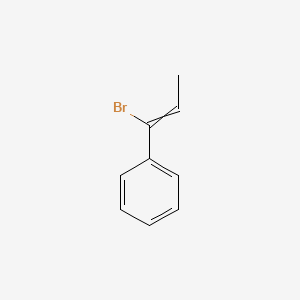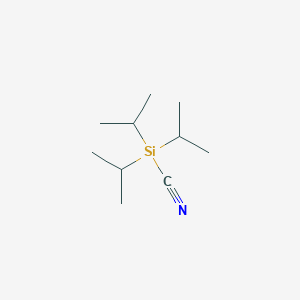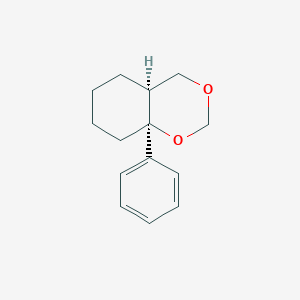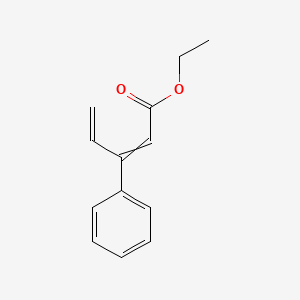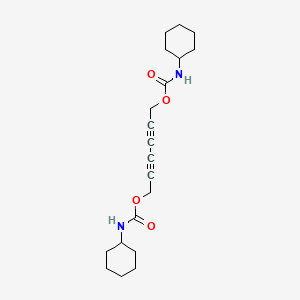
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diacetylene core with two cyclohexylcarbamate groups attached at either end, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) typically involves the reaction of hexa-2,4-diyne-1,6-diol with cyclohexyl isocyanate. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by the disappearance of the starting materials on thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) can undergo various chemical reactions, including:
Oxidation: The diacetylene core can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes.
Substitution: The cyclohexylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials with unique mechanical and optical properties.
Mecanismo De Acción
The mechanism by which Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) exerts its effects involves its interaction with specific molecular targets. The diacetylene core can undergo polymerization, leading to the formation of conjugated polymers with unique properties. The cyclohexylcarbamate groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-diyne-1,6-diyl bis(p-toluenesulfonate): Similar diacetylene core but different functional groups.
Hexa-2,4-diyne-1,6-diyl bis(4-hexyloxybenzoate): Another diacetylene compound with different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is unique due to its specific combination of a diacetylene core and cyclohexylcarbamate groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
24996-74-5 |
|---|---|
Fórmula molecular |
C20H28N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(cyclohexylcarbamoyloxy)hexa-2,4-diynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H28N2O4/c23-19(21-17-11-5-3-6-12-17)25-15-9-1-2-10-16-26-20(24)22-18-13-7-4-8-14-18/h17-18H,3-8,11-16H2,(H,21,23)(H,22,24) |
Clave InChI |
AJOONGCZBIZAIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OCC#CC#CCOC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


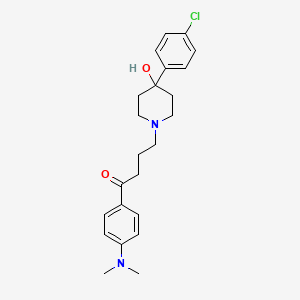


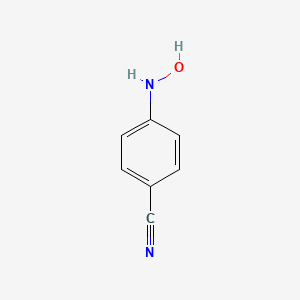
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)

